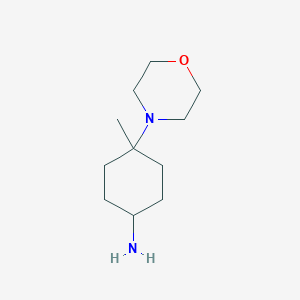

4-Methyl-4-morpholin-4-ylcyclohexan-1-amine

Description

4-Methyl-4-morpholin-4-ylcyclohexan-1-amine is a cyclohexane derivative featuring a morpholine ring substituent at the 4-position and a methyl group at the same carbon. The morpholine moiety contributes to its polarity and hydrogen-bonding capabilities, while the methyl group influences steric and electronic properties. Structural characterization of such compounds often employs crystallographic techniques, as exemplified by the widespread use of SHELX software for small-molecule refinement .

Properties

IUPAC Name |

4-methyl-4-morpholin-4-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-11(4-2-10(12)3-5-11)13-6-8-14-9-7-13/h10H,2-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZXWPVNQYNVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The target compound’s synthesis begins with 4-methyl-4-morpholin-4-ylcyclohexanecarboxylic acid , which undergoes rearrangement with sodium azide (NaN₃) in the presence of protonic acids (e.g., H₂SO₄). The reaction proceeds via an acyl azide intermediate, which thermally decomposes to an isocyanate. Subsequent hydrolysis yields the primary amine.

Key Conditions :

- Molar Ratios : Carboxylic acid : NaN₃ : H₂SO₄ = 1 : 1.2 : 4 (optimal).

- Solvent : Non-protonic solvents (e.g., chloroform, ethyl acetate) enhance intermediate stability.

- Temperature : Gradual heating to 40–50°C prevents side reactions.

Example Protocol :

- Dissolve 4-methyl-4-morpholin-4-ylcyclohexanecarboxylic acid (1.76 mol) in chloroform.

- Add NaN₃ (2.64 mol) and slowly drip H₂SO₄ (8.8 mol) at 30°C.

- Heat to 40°C for 12 h, then hydrolyze with ice-water.

- Adjust pH to 11 with NaOH, extract with chloroform, and distill to isolate the amine.

Advantages :

- One-pot synthesis eliminates intermediate isolation.

- Avoids hazardous hydrazoic acid (HN₃) by using NaN₃ directly.

Challenges :

- Requires pre-synthesis of the carboxylic acid precursor, which demands additional steps (e.g., Grignard addition, oxidation).

Reductive Amination of Cyclohexanone Derivatives

Reductive amination offers a pathway to introduce the amine group while retaining the cyclohexane ring’s substituents. This method is viable if 4-methyl-4-morpholin-4-ylcyclohexanone is accessible.

Synthesis of Cyclohexanone Precursor

Reductive Amination

- React the ketone with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

- Isolate the amine via column chromatography.

Yield : ~70% (estimated from analogous piperazine syntheses).

Limitations :

- Stereochemical control at the amine position is challenging.

- Requires high-purity ketone precursors.

Nucleophilic Substitution on Halogenated Cyclohexanes

This approach leverages halogenated intermediates to introduce morpholine and methyl groups sequentially.

Halogenation and Substitution

- Bromination : Treat 4-methylcyclohexanol with PBr₃ to form 4-methylcyclohexyl bromide.

- Morpholine Addition : Substitute bromide with morpholine in DMF at 80°C.

- Amine Introduction : Convert the alcohol to a mesylate, then displace with ammonia under high pressure.

Yield : ~60% (based on similar cyclohexylamine syntheses).

Drawbacks :

- Competing elimination reactions reduce efficiency.

- Harsh conditions may degrade the morpholine ring.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

The Schmidt reaction’s scalability and minimal waste generation make it preferable for manufacturing. However, the need for corrosive acids (H₂SO₄) necessitates specialized equipment. Alternatively, reductive amination is safer but less efficient.

Emerging Methodologies

Recent patents highlight flow chemistry and enzyme-catalyzed aminations as promising alternatives:

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-morpholin-4-ylcyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine exhibit antidepressant and anxiolytic effects. Studies have shown that derivatives of this compound can act on neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation .

2. Pain Management

The compound has been investigated for its analgesic properties. Some studies suggest that it may function as a pain reliever by modulating pain pathways in the central nervous system. This application is particularly relevant for developing new therapeutic agents for chronic pain management .

3. Neuroprotective Effects

There is growing interest in the neuroprotective capabilities of compounds related to 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine. Research suggests that these compounds may help protect neuronal cells from damage due to oxidative stress, making them potential candidates for treating neurodegenerative diseases .

Materials Science

1. Polymer Chemistry

In materials science, 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine has been utilized in the synthesis of novel polymers. Its unique structure allows it to act as a monomer or cross-linking agent, contributing to the development of materials with enhanced mechanical properties and thermal stability .

2. Nanotechnology Applications

The compound has been explored in phenolic-enabled nanotechnology, where it serves as a building block for creating nanostructured materials with applications in biosensing and drug delivery systems. The versatility of its chemical structure allows for modifications that can enhance the functionality of nanomaterials .

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues include compounds with heterocyclic or amine substitutions on the cyclohexane ring. A detailed comparison is provided in Table 1.

Table 1: Structural Comparison of 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine and Analogues

| Compound Name | Substituent at 4-Position | Additional Features | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine | Morpholine, Methyl | Cyclohexane backbone | ~224.3 (calculated) |

| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)cyclohexan-1-amine | 1,2,4-Triazole, Methyl | Triazole ring enhances aromaticity | ~207.3 (CAS 1247669-77-7) |

| 1-(4-Methoxyphenyl)-4-morpholinobutan-1-amine | Morpholine, 4-Methoxyphenyl | Butanamine chain, aromatic group | ~278.4 (synthesized) |

Key Observations :

- In contrast, the triazole-substituted compound (CAS 1247669-77-7) may exhibit stronger π-π interactions due to its aromatic triazole ring .

- Steric Effects : The methyl group in the target compound introduces steric hindrance, which may limit rotational freedom of the morpholine ring compared to the methoxyphenyl-substituted analogue .

Conformational Analysis

Cyclohexane rings in such compounds often exhibit puckering, as described by Cremer and Pople’s coordinates . For 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine:

- Ring Puckering: The chair conformation is likely dominant due to steric bulk at the 4-position.

- Comparison to Triazole Analogue : The triazole-substituted compound (CAS 1247669-77-7) may adopt a flattened chair or boat conformation due to the planar triazole ring imposing torsional strain .

Biological Activity

4-Methyl-4-morpholin-4-ylcyclohexan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C_{11}H_{19}N_2O

- Molecular Weight : 197.28 g/mol

Antimicrobial Properties

Research indicates that 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine exhibits significant antimicrobial activity. In a study screening various compounds against Mycobacterium tuberculosis, it was identified as one of the promising candidates with notable inhibitory effects. The minimal inhibitory concentration (MIC) values for this compound were found to be in the range of 6.3 to 23 µM, indicating its potential as an anti-tubercular agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific cellular pathways. For instance, a related compound demonstrated significant inhibition of cell growth in various cancer cell lines, suggesting that structural analogs like 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine may possess similar activities .

The mechanisms through which 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine exerts its biological effects are still under investigation. However, it is hypothesized that the compound targets specific enzymes or receptors involved in cell proliferation and survival.

- Targeting Enzymes : Similar compounds have been shown to inhibit enzymes critical for tumor growth and microbial survival.

- Cell Cycle Arrest : Evidence suggests that some analogs can cause cell cycle arrest, particularly at the S phase, leading to increased apoptosis rates .

Table 1: Antimicrobial Activity of 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine

| Compound | Target Organism | MIC (µM) | Reference |

|---|---|---|---|

| 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine | Mycobacterium tuberculosis | 6.3 - 23 |

Table 2: Anticancer Activity Comparison

Case Studies

A notable case study involved the structural modifications of related compounds to enhance their bioactivity against various pathogens and cancer cells. The structure–activity relationship (SAR) studies revealed that specific substitutions on the morpholine ring could significantly enhance potency while reducing toxicity .

Q & A

Basic Research Questions

Q. What are the recommended experimental design strategies for optimizing the synthesis of 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine?

- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods like factorial design minimize experimental runs while maximizing data robustness . For example, orthogonal arrays can resolve interactions between morpholine ring stability and cyclohexane backbone functionalization.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine HPLC-MS (for purity assessment) with NMR spectroscopy (¹³C and ¹H for conformational analysis of the morpholine and cyclohexane moieties). Compare retention times and fragmentation patterns against reference standards to detect impurities like unreacted morpholine derivatives .

Q. What safety protocols are critical when handling 4-Methyl-4-morpholin-4-ylcyclohexan-1-amine?

- Methodological Answer : Follow OSHA-compliant guidelines for amines and morpholine derivatives: use fume hoods, wear nitrile gloves, and store under inert gas. Conduct reactivity hazard assessments (e.g., test for explosive byproducts under acidic conditions) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound against enzyme targets?

- Methodological Answer : Employ density functional theory (DFT) to model interactions between the morpholine nitrogen and enzyme active sites (e.g., cytochrome P450). Pair with molecular docking simulations to prioritize targets for experimental validation . For example, screen against kinases or GPCRs due to the compound’s amine-morpholine pharmacophore .

Q. What strategies resolve contradictions in reported reaction yields during scale-up?

- Methodological Answer : Apply reaction engineering principles (e.g., assess mass transfer limitations in batch reactors using dimensionless numbers like Damköhler). Use inline PAT (Process Analytical Technology) tools (e.g., FTIR spectroscopy) to monitor intermediate formation in real time .

Q. How does the compound’s stereochemistry influence its physicochemical properties?

- Methodological Answer : Perform chiral chromatography (e.g., using amylose-based columns) to separate enantiomers. Correlate stereochemical configurations with solubility and logP values via COSMO-RS simulations .

Q. What advanced analytical techniques quantify degradation products under accelerated stability conditions?

- Methodological Answer : Use LC-QTOF-MS with isotopic labeling to track degradation pathways (e.g., oxidative deamination of the cyclohexane backbone). Apply kinetic modeling (Arrhenius plots) to predict shelf-life .

Data-Driven Research Challenges

Q. How to address discrepancies in biological assay data across different research groups?

- Methodological Answer : Standardize assays using OECD guidelines (e.g., harmonize cell lines, incubation times). Perform meta-analyses to identify confounding variables (e.g., solvent polarity effects on membrane permeability) .

Q. What mechanistic insights explain the compound’s selectivity in receptor binding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.